A3 Receptor Affinity vs. MRS 1066
MRS 1065 exhibits a Ki of 8.28 ± 2.69 µM at the cloned human A3 receptor, which is approximately 7.1-fold lower affinity than its closest structural analog, MRS 1066 (Ki = 1.16 ± 0.45 µM) [1]. Despite this lower absolute potency, MRS 1065 retains functional antagonism, inhibiting agonist-induced adenylyl cyclase inhibition in CHO cells [1].
| Evidence Dimension | Binding Affinity (Ki) at Human A3 Adenosine Receptor |
|---|---|
| Target Compound Data | Ki = 8.28 ± 2.69 µM |
| Comparator Or Baseline | MRS 1066: Ki = 1.16 ± 0.45 µM |
| Quantified Difference | MRS 1066 has 7.1-fold higher affinity (lower Ki) |
| Conditions | Radioligand binding assay using [125I]AB-MECA on human A3 receptors expressed in HEK-293 cells. |
Why This Matters
Procurement of MRS 1065 is essential when a moderate-affinity A3 ligand with a distinct selectivity fingerprint is required, as opposed to the higher-affinity MRS 1066 which may have different off-target kinetics.
- [1] Karton, Y., Jiang, J. L., Ji, X. D., Melman, N., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1996). Synthesis and biological activities of flavonoid derivatives as A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 39(12), 2293–2301. View Source
